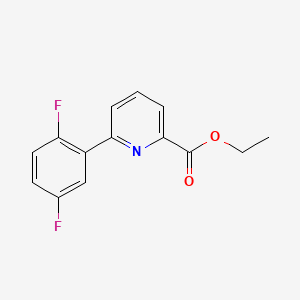

Ethyl 6-(2,5-difluorophenyl)picolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c1-2-19-14(18)13-5-3-4-12(17-13)10-8-9(15)6-7-11(10)16/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYCMTJIXDNJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716698 | |

| Record name | Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-30-5 | |

| Record name | 2-Pyridinecarboxylic acid, 6-(2,5-difluorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Regioselective Introduction of the 2,5-Difluorophenyl Moiety

C-H Activation Methodologies for Arylation

The direct arylation of heteroaromatics via C-H activation has emerged as a powerful and environmentally benign alternative to traditional cross-coupling reactions that necessitate pre-functionalized substrates. nih.gov This approach allows for the direct formation of a carbon-carbon bond between a C-H bond on the picolinate (B1231196) ring and an aryl halide. In the context of synthesizing Ethyl 6-(2,5-difluorophenyl)picolinate, this involves the coupling of an ethyl picolinate substrate with a 2,5-difluorophenyl source.

The pyridine (B92270) nitrogen atom plays a crucial role, both as a directing group and an electronic modifier of the ring's reactivity. nih.gov Palladium catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), are commonly employed for this transformation. nih.govnih.gov The catalytic cycle is generally understood to involve the coordination of the palladium catalyst to the pyridine, followed by the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate then reacts with the aryl halide in a step that leads to the formation of the desired biaryl product. nih.gov

The regioselectivity of the arylation is a key consideration. For pyridine derivatives, electronic effects can render the C-2 and C-6 positions less reactive. nih.gov However, the presence of the ester group at the 2-position and the directing effect of the nitrogen can favor arylation at the C-6 position. The reaction is typically performed in the presence of a base and often requires high temperatures to facilitate the C-H activation step. beilstein-journals.org A variety of functional groups on the coupling partners are often tolerated, making this a versatile method for generating molecular diversity. nih.gov

Esterification and Functional Group Interconversions at the Carboxyl Position

An alternative synthetic route to the target molecule involves the initial synthesis of the biaryl core, 6-(2,5-difluorophenyl)picolinic acid, followed by esterification. This pathway allows for different strategic considerations and purification opportunities.

Catalytic esterification is a fundamental transformation in organic synthesis. For the conversion of 6-(2,5-difluorophenyl)picolinic acid to its corresponding ethyl ester, several catalytic methods are available. A common and straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.gov

More recently, various organic catalysts have been developed to promote esterification under milder conditions, which can be advantageous for sensitive substrates. nih.gov These catalysts can offer improved yields and selectivities while avoiding the issues associated with strong mineral acids. The selection of the catalyst depends on the substrate's reactivity and the desired reaction conditions. nih.gov

Table 1: Representative Catalytic Esterification Techniques

| Catalyst System | Typical Conditions | Key Features |

|---|---|---|

| H₂SO₄ / Ethanol | Reflux | Classical, cost-effective method using excess alcohol as solvent. |

| Pyridinium (B92312) p-Toluenesulfonate (PPTS) | Isooctane, 80 °C | Mild organic catalyst, can suppress side reactions like dehydration. nih.gov |

| Solid Acid Catalysts | Varies | Heterogeneous catalysts that can be easily removed by filtration, improving product purity. researchgate.net |

| N,N'-Dicyclohexylcarbodiimide (DCC) / 4-DMAP | Dichloromethane, Room Temp. | Steglich esterification, effective under very mild conditions for sensitive substrates. |

The ester functional group in this compound is a versatile handle for further synthetic modifications. A primary transformation is its reduction to the corresponding primary alcohol, 6-(2,5-difluorophenyl)pyridin-2-yl)methanol. This reduction must be performed with chemo- and regioselectivity in mind, ensuring that only the ester moiety is reduced without affecting the pyridine or the difluorophenyl rings.

Strong reducing agents like lithium aluminum hydride (LAH) would likely be effective but may lack the desired selectivity. Milder and more selective reducing agents are generally preferred. Diisobutylaluminium hydride (DIBAL-H) is a common choice for the partial reduction of esters to aldehydes or, with excess reagent, to alcohols at low temperatures. Sodium borohydride (B1222165) (NaBH₄) is typically not reactive enough to reduce esters but its reactivity can be enhanced by additives or by using specific solvents, allowing for the selective reduction of esters in the presence of other functional groups. The precise control of stoichiometry and temperature is critical to achieving the desired outcome and preventing over-reduction or undesired side reactions.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity for this compound, particularly via C-H activation, requires careful optimization of multiple reaction parameters. researchgate.net

The choice of solvent is critical in palladium-catalyzed C-H arylation reactions. Solvents such as toluene, xylene, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) are frequently used. nih.govrsc.org The solvent must be able to dissolve the substrates, reagents, and catalytic species at the required reaction temperature and can significantly influence the reaction rate and yield. rsc.org

Temperature is another crucial variable. C-H activation is often the rate-limiting step and typically requires elevated temperatures, often in the range of 100-150 °C, to proceed at a reasonable rate. beilstein-journals.orgrsc.org However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired side products, such as homocoupled species. rsc.org Therefore, a systematic screening of both solvent and temperature is necessary to identify the optimal conditions that balance reaction efficiency with product selectivity and catalyst stability. rsc.orgnih.gov

Table 2: Illustrative Effect of Solvent and Temperature on Direct Arylation Yield

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 110 | 75 |

| 2 | Xylene | 140 | 85 |

| 3 | DMF | 120 | 65 |

| 4 | DMA | 130 | 88 |

| 5 | Toluene | 90 | 40 |

Note: This data is illustrative and represents typical trends observed in optimization studies for palladium-catalyzed C-H arylation reactions. nih.govrsc.org

The catalytic system, comprising a palladium source and often a ligand, is at the heart of the C-H arylation reaction. While simple palladium salts like Pd(OAc)₂ can be effective, the addition of a ligand can profoundly impact the catalyst's activity, stability, and selectivity. beilstein-journals.org

Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) or bulky, electron-rich phosphines like CyJohnPhos, are commonly screened. beilstein-journals.org These ligands can stabilize the palladium center, facilitate key steps in the catalytic cycle like oxidative addition and reductive elimination, and prevent the formation of inactive palladium black. In some cases, N-heterocyclic carbenes (NHCs) or specialized pyridone ligands have also been shown to promote challenging C-H functionalizations. researchgate.net A thorough screening of different palladium precursors (e.g., Pd(OAc)₂, PdCl₂) and a diverse set of ligands is a standard part of methods development to maximize the yield of the desired arylated picolinate. beilstein-journals.orgnih.gov

Table 3: Example of Catalyst and Ligand Screen for a Model C-H Arylation

| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | None | 45 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | 78 |

| 3 | Pd(OAc)₂ (5) | CyJohnPhos (10) | 90 |

| 4 | PdCl₂ (5) | PPh₃ (10) | 72 |

| 5 | Pd(OAc)₂ (5) | XPhos (10) | 85 |

Note: This data is representative of a typical screening process to identify the optimal catalytic system for a C-H arylation reaction. beilstein-journals.org

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of complex molecules like this compound is a critical aspect of modern chemical manufacturing. The focus is on minimizing environmental impact by reducing waste, using safer chemicals, and improving energy efficiency. nih.govrsc.org

The subsequent esterification step also offers opportunities for green process improvements. Traditional Fischer-Speier esterification often requires a large excess of one reactant and the removal of water to drive the reaction equilibrium towards the product. organic-chemistry.orgnih.gov Greener alternatives focus on the use of highly efficient, moisture-tolerant Lewis acid catalysts, such as certain zirconium complexes. nih.gov These catalysts can operate effectively without the need for water scavengers or azeotropic distillation, simplifying the process and improving atom economy by reducing auxiliary substances. nih.gov

Key applications of green chemistry principles in similar syntheses are summarized below:

| Green Chemistry Principle | Application in Aryl Picolinate Synthesis | Potential Benefit |

| Catalysis | Use of ultra-low (PPM) loadings of Palladium catalysts; development of recyclable catalyst systems. nih.govyoutube.com | Reduced cost, conservation of precious metals, lower waste. |

| Safer Solvents | Replacing traditional organic solvents with water (micellar catalysis) or other bio-based solvents. rsc.orgyoutube.com | Reduced environmental impact, improved process safety. |

| Atom Economy | Employing moisture-tolerant catalysts in esterification to avoid the need for water scavengers. nih.gov | Higher efficiency, less waste generated. |

| Energy Efficiency | Developing catalysts that operate effectively at lower temperatures. | Reduced energy consumption and carbon footprint. |

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound is typically achieved through a sequence involving two fundamental transformations: a palladium-catalyzed cross-coupling reaction to form the biaryl structure, followed by the esterification of the resulting picolinic acid.

The primary route for constructing the 6-aryl-picolinate skeleton is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgorganic-chemistry.org This reaction involves the coupling of a pyridine derivative (e.g., 6-chloropicolinic acid or its ester) with an appropriately substituted boronic acid (e.g., 2,5-difluorophenylboronic acid) in the presence of a palladium catalyst and a base. libretexts.org The second key step is the esterification of the 6-(2,5-difluorophenyl)picolinic acid with ethanol, typically under acidic conditions in what is known as a Fischer-Speier esterification, to yield the final product. organic-chemistry.orgmasterorganicchemistry.com

Mechanistic studies are crucial for optimizing these reactions, as they provide insight into the roles of the catalyst, ligands, base, and solvent, and help identify potential side reactions and catalyst deactivation pathways. mdpi.comacs.org

The accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving several key palladium intermediates. libretexts.org The cycle is initiated by the oxidative addition of the halopyridine to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where the aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the C-C bond of the product and regenerates the active Pd(0) catalyst. libretexts.orgyoutube.com

Key Intermediates in Suzuki-Miyaura Coupling:

Pd(0)L₂: The active catalytic species.

Ar¹-Pd(II)(X)L₂: The oxidative addition adduct.

Ar¹-Pd(II)(Ar²)L₂: The intermediate formed after transmetalation.

For the Fischer esterification, the mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This protonation makes the carbonyl carbon significantly more electrophilic. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate . A series of proton transfers follows, leading to the formation of water as a good leaving group. Elimination of water and subsequent deprotonation of the new ester's carbonyl oxygen yields the final product and regenerates the acid catalyst. organic-chemistry.orgmasterorganicchemistry.com

Key Intermediates in Fischer Esterification:

Protonated Carbonyl: The activated electrophile formed by acid catalysis.

Tetrahedral Intermediate: Formed upon nucleophilic attack by the alcohol.

More advanced mechanistic studies on pyridine arylation have also proposed alternative pathways, such as those involving ring-opened Zincke intermediates . nih.govresearchgate.net In this pathway, the pyridine ring is activated and opens to form an azahexatriene species, which can then undergo a regioselective palladium-catalyzed arylation before re-cyclizing to form the arylated pyridine product. nih.govresearchgate.net

Kinetic studies provide quantitative data on reaction rates, offering deep insights into the factors that control the efficiency of the synthesis.

For the arylation process , kinetic studies on Suzuki cross-coupling reactions are known to be complex, as multiple equilibria and catalytic species may be involved. mdpi.com Studies have shown that the reaction rate is dependent on factors such as catalyst loading, temperature, and the concentrations of the reactants and base. mdpi.com A significant challenge in the arylation of pyridine derivatives is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can inhibit the reaction and complicate the kinetics. researchgate.net Kinetic analysis helps in understanding these inhibitory effects and in designing more robust catalyst systems. acs.orgresearchgate.net

Illustrative Data: Effect of Catalyst Loading on Arylation Yield This table illustrates hypothetical kinetic data for a Suzuki coupling, showing how increasing catalyst concentration can increase reaction rate and final yield.

| Time (hours) | Yield with 0.5 mol% Pd | Yield with 1.0 mol% Pd | Yield with 2.0 mol% Pd |

|---|---|---|---|

| 1 | 25% | 45% | 65% |

| 2 | 48% | 75% | 92% |

| 4 | 70% | 94% | >98% |

For the esterification process , kinetic analysis of the Fischer reaction typically investigates how the rate of ester formation is influenced by temperature, catalyst concentration, and the molar ratio of the alcohol to the carboxylic acid. nih.gov Since the reaction is an equilibrium, kinetic studies help determine the time required to approach maximum conversion under specific conditions. chembam.com For instance, increasing the temperature generally increases the reaction rate, allowing the equilibrium to be reached faster. nih.gov

Illustrative Data: Effect of Temperature and Reactant Ratio on Esterification This table presents plausible kinetic outcomes for a Fischer esterification, demonstrating the impact of reaction conditions on product conversion.

| Temperature (°C) | Molar Ratio (Ethanol:Acid) | Conversion after 4h | Maximum Conversion |

|---|---|---|---|

| 60°C | 1:1 | 40% | 67% |

| 60°C | 5:1 | 65% | 88% |

| 80°C | 1:1 | 62% | 68% |

These kinetic investigations are essential for optimizing reaction conditions to maximize yield, minimize reaction time, and ultimately develop a more economical and efficient manufacturing process.

Reactivity and Transformational Chemistry

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Ring

The pyridine ring in Ethyl 6-(2,5-difluorophenyl)picolinate is inherently electron-deficient. This characteristic is significantly amplified by the presence of two powerful electron-withdrawing groups: the ethyl ester at the C2 position and the 2,5-difluorophenyl group at the C6 position. This electronic profile makes the aromatic system generally unreactive toward traditional electrophilic aromatic substitution, which typically requires electron-rich substrates. masterorganicchemistry.comyoutube.com Conversely, the ring is activated for nucleophilic attack.

While specific functionalization studies on this compound are not widely documented, the principles of directed chemistry on analogous heterocyclic systems provide a strong predictive framework. The nitrogen atom of the pyridine ring can act as a directing group in metal-catalyzed C-H activation reactions. In processes like the Palladium-catalyzed C-H arylation, the catalyst coordinates to the nitrogen atom, facilitating the functionalization of a nearby C-H bond. mdpi.com For this molecule, such a reaction would likely be directed to the C3 position.

Furthermore, steric hindrance plays a crucial role in determining the regioselectivity of reactions. The bulky 6-(2,5-difluorophenyl) group can sterically shield the C5 position, thereby directing incoming reagents towards the more accessible C3 and C4 positions. researchgate.net Studies on similarly substituted pyridines have shown that bulky substituents can effectively dictate the site of nucleophilic attack. researchgate.net

The two fluorine atoms on the phenyl substituent exert a profound influence on the reactivity of the entire molecule. Fluorine's high electronegativity significantly contributes to the electron-withdrawing nature of the phenyl ring, which in turn deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic substitution. nih.govmdpi.com The presence of strong electron-withdrawing groups is known to make the associated metal complexes have more positive redox potentials. nih.gov This enhanced electron deficiency makes the pyridine carbon atoms more electrophilic and susceptible to attack by nucleophiles.

Table 1: Influence of Substituents on Pyridine Ring Reactivity

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Ethyl Ester | C2 | Strong Electron-Withdrawing | Deactivates ring for electrophilic attack; Activates for nucleophilic attack. |

| 2,5-Difluorophenyl | C6 | Strong Electron-Withdrawing | Deactivates ring for electrophilic attack; Activates for nucleophilic attack. nih.gov |

| Pyridine Nitrogen | N1 | Electron-Withdrawing (Inductive) | Inherently makes the ring π-deficient and less reactive than benzene (B151609) to electrophiles. |

Reactions of the Ester Moiety

The ethyl ester group at the C2 position is a versatile functional handle that can undergo a variety of chemical transformations.

Although specific examples involving this compound are not detailed in the surveyed literature, esters readily undergo transesterification. This process involves reacting the ethyl ester with a different alcohol (e.g., methanol, tert-butanol) in the presence of an acid or base catalyst. This reaction would substitute the ethyl group of the ester with the alkyl group from the new alcohol, providing a straightforward method to synthesize a library of different picolinate (B1231196) esters.

Table 2: Potential Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Mthis compound |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOiPr) | Isopropyl 6-(2,5-difluorophenyl)picolinate |

| tert-Butanol | Acid (e.g., H₂SO₄) or Base (e.g., KOtBu) | tert-Butyl 6-(2,5-difluorophenyl)picolinate |

The ester functionality can be converted into other carboxylic acid derivatives, such as amides and the parent carboxylic acid. google.com

Hydrolysis: Treatment of the ethyl ester with aqueous acid or base (e.g., NaOH or HCl) followed by neutralization will hydrolyze the ester to yield 6-(2,5-difluorophenyl)picolinic acid. This transformation is fundamental for creating derivatives or for situations where the free acid is required. google.com

Amidation: The reaction of this compound with a primary or secondary amine, often at elevated temperatures or with a catalyst, results in the formation of the corresponding N-substituted amide. This allows for the introduction of diverse structural motifs.

The ester group can be reduced to either a primary alcohol or an aldehyde under controlled conditions. Studies on the electrochemical reduction of related picolinic esters, such as ethyl picolinate, show that these transformations are well-established. researchgate.net The reduction of the ester leads to the formation of the corresponding primary alcohol, [6-(2,5-difluorophenyl)pyridin-2-yl]methanol. The reaction is believed to proceed through a hemiacetal intermediate, which can then yield the reducible aldehyde, 6-(2,5-difluorophenyl)picolinaldehyde. researchgate.net By carefully controlling the reaction conditions, it is possible to isolate the aldehyde as the major product.

Table 3: Products of Ester Reduction

| Reaction Type | Reagent/Method | Product |

|---|---|---|

| Full Reduction | Strong reducing agent (e.g., LiAlH₄) or Electrolysis researchgate.net | [6-(2,5-difluorophenyl)pyridin-2-yl]methanol |

| Partial Reduction | Controlled reducing agent (e.g., DIBAL-H) or Electrolysis researchgate.net | 6-(2,5-difluorophenyl)picolinaldehyde |

Modifications of the 2,5-Difluorophenyl Substituent

The 2,5-difluorophenyl group presents several avenues for chemical modification, primarily through functionalization of the aromatic ring. These transformations can be guided by the existing fluorine substituents or achieved through modern C-H activation strategies.

Directed Functionalization of the Fluorophenyl Ring

The fluorine atoms on the phenyl ring, being ortho- and para-directing for electrophilic aromatic substitution, can influence the regioselectivity of further functionalization. However, a more powerful and precise method for introducing new substituents is through directed ortho-metalation (DoM). mdpi.comnih.gov In this strategy, a directing metalating group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. mdpi.comnih.gov For derivatives of 6-phenylpicolinate, the pyridine nitrogen can act as a DMG, directing lithiation to the C6' position of the phenyl ring. The presence of fluorine atoms can further influence the acidity of the ring protons, potentially enhancing the selectivity of this process. The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups.

The general principle of directed ortho-metalation involves the use of a strong base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA), to deprotonate the most acidic proton ortho to the directing group. nih.govnih.gov

C-H Activation Strategies on the Phenyl Ring

A more contemporary approach to functionalizing the phenyl ring involves transition metal-catalyzed C-H activation. This method avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity. The pyridine ring in this compound can act as an effective directing group for C-H activation at the ortho position of the phenyl ring (C6'). Catalysts based on palladium and rhodium are commonly employed for this purpose.

For instance, palladium(II) catalysts can facilitate the ortho-arylation of 2-phenylpyridine (B120327) derivatives. youtube.com Similarly, rhodium(III) catalysts are known to effectively catalyze the C-H activation and subsequent annulation of N-substituted pyridinium (B92312) ylides with alkynes. youtube.com While direct examples with this compound are not extensively documented in readily available literature, the established reactivity of similar 2-arylpyridine systems provides a strong basis for predicting its behavior in such transformations.

Transition Metal-Catalyzed Transformations

The presence of both a pyridine ring and a difluorophenyl moiety makes this compound a suitable substrate for a variety of transition metal-catalyzed reactions, enabling further molecular diversification.

Cross-Coupling Reactions for Further Derivatization

While the C-F bonds are generally robust, if a leaving group such as a bromide or iodide is introduced onto the difluorophenyl ring, the molecule can participate in a range of palladium-catalyzed cross-coupling reactions. The most prominent among these are the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl compounds. researchgate.net

Heck Reaction: The Heck reaction couples the halogenated derivative with an alkene to form a new carbon-carbon bond, leading to substituted styrenyl-picolinate structures.

Sonogashira Coupling: This reaction involves the coupling of the halogenated substrate with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an alkynylated picolinate derivative.

These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

C-H Functionalization Studies

As mentioned in section 3.3.2, the pyridine nitrogen can direct the C-H functionalization of the phenyl ring. Additionally, the pyridine ring itself can undergo C-H functionalization. Rhodium catalysts have been shown to be particularly effective for the direct C-H activation of nitrogen heterocycles. For example, rhodium(III) catalysts can mediate the coupling of pyridines with various partners. Palladium catalysis has also been employed for the C-H functionalization of pyridine N-oxides, leading to ortho-alkenylation and arylation products. These methodologies could potentially be applied to this compound to introduce substituents at specific positions on the pyridine ring, further expanding its synthetic utility.

Reductive and Oxidative Transformations

The chemical stability of the difluorophenyl and picolinate moieties generally requires specific conditions for reductive or oxidative transformations.

Reductive Transformations: The ester group of the picolinate can be reduced to the corresponding alcohol using standard reducing agents like lithium aluminum hydride. The pyridine ring itself can be hydrogenated under catalytic conditions, although this typically requires harsh conditions due to the aromatic stability. Selective reduction of one functional group over the other would depend on the choice of reagents and reaction conditions.

Oxidative Transformations: The difluorophenyl ring is generally resistant to oxidation due to the deactivating effect of the fluorine atoms. However, under strong oxidative conditions, degradation of the aromatic systems can occur. nih.gov The pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation can alter the electronic properties of the pyridine ring and enable further functionalization.

Below is a table summarizing potential transformations for this compound based on the reactivity of similar compounds.

| Transformation Type | Sub-type | Potential Reagents and Conditions | Expected Product Type |

| Modification of the 2,5-Difluorophenyl Substituent | Directed Functionalization | 1. n-BuLi, TMEDA; 2. Electrophile (E+) | 6'-(E)-functionalized derivative |

| C-H Activation | Pd(OAc)₂, oxidant or Rh(III) catalyst | 6'-arylated or alkenylated derivative | |

| Transition Metal-Catalyzed Transformations | Cross-Coupling (of a halo-derivative) | Ar'B(OH)₂, Pd catalyst, base (Suzuki) | 6-(aryl-2,5-difluorophenyl)picolinate |

| Alkene, Pd catalyst, base (Heck) | 6-(alkenyl-2,5-difluorophenyl)picolinate | ||

| Alkyne, Pd/Cu catalyst, base (Sonogashira) | 6-(alkynyl-2,5-difluorophenyl)picolinate | ||

| C-H Functionalization (of pyridine ring) | Rh(III) or Pd(II) catalyst, coupling partner | Functionalized pyridine ring derivative | |

| Reductive and Oxidative Transformations | Reduction | LiAlH₄ | (6-(2,5-difluorophenyl)pyridin-2-yl)methanol |

| Oxidation | m-CPBA | This compound N-oxide |

Advanced Structural Analysis and Conformational Studies

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid. While a dedicated study on Ethyl 6-(2,5-difluorophenyl)picolinate is not reported, analysis of related structures provides a predictive framework for its solid-state properties.

Analysis of Crystal Packing and Hydrogen Bonding Networks

In the solid state, molecules arrange themselves in a repeating lattice structure known as a crystal packing. This arrangement is governed by various intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. For molecules containing fluorine atoms, C—H···F hydrogen bonds can play a significant role in stabilizing the crystal structure.

Studies on other substituted pyridinecarboxylates have also highlighted the importance of hydrogen bonding in dictating the crystal packing. For example, in ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, adjacent molecules are linked through N—H⋯O hydrogen bonds, forming distinct ring motifs and generating zigzag chains. researchgate.net While this compound lacks the N-H donors for such strong hydrogen bonds, weaker C-H···N and C-H···O interactions would be expected to play a crucial role in its supramolecular assembly.

Table 1: Predicted Intermolecular Interactions in Solid-State this compound

| Interaction Type | Potential Atoms Involved | Predicted Role in Crystal Packing |

| Hydrogen Bonding | C-H (aromatic/ethyl) ··· F (difluorophenyl) | Stabilization of layered or sheet-like structures |

| C-H (aromatic/ethyl) ··· O (ester carbonyl) | Formation of chains or dimers | |

| C-H (aromatic) ··· N (picolinate) | Contribution to the three-dimensional network | |

| π-π Stacking | Picolinate (B1231196) ring and difluorophenyl ring | Stabilization through offset or face-to-face stacking |

Conformational Preferences in the Solid State

The conformation of a molecule in the solid state refers to the spatial arrangement of its atoms, which is often influenced by the crystal packing forces. For this compound, a key conformational feature is the dihedral angle between the picolinate ring and the 2,5-difluorophenyl ring.

In a related structure, the 2-fluorobenzene ring is positioned axially and bisects the pyrimidine (B1678525) ring with a significant dihedral angle. nih.gov This twisted conformation is a common feature in bi-aryl systems, arising from the steric hindrance between the ortho substituents on the two rings. For this compound, a similar non-planar arrangement between the two aromatic rings is expected to minimize steric clashes between the atoms at the junction.

The orientation of the ethyl ester group is another important conformational aspect. In many crystal structures of ethyl carboxylates, the carbonyl group of the ester adopts a cis or trans orientation with respect to the adjacent single bond, and the ethyl chain can exist in various conformations. These preferences are often dictated by the local steric and electronic environment within the crystal lattice.

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Dynamics

NMR spectroscopy provides valuable information about the structure and dynamics of molecules in solution. Advanced techniques can probe through-bond and through-space correlations, as well as dynamic processes like bond rotations.

Variable Temperature NMR for Rotational Barriers

The bond connecting the picolinate and the 2,5-difluorophenyl rings is subject to restricted rotation. At room temperature, this rotation may be fast on the NMR timescale, resulting in averaged signals for the atoms on the rings. However, by lowering the temperature, this rotation can be slowed down, leading to the observation of distinct signals for atoms in different environments.

Variable temperature (VT) NMR experiments can be used to determine the energy barrier for this rotation. By analyzing the changes in the NMR spectrum as a function of temperature, specifically the coalescence temperature of the signals, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated. While no specific VT-NMR data for this compound is available, studies on similar bi-aryl compounds have shown that the energy barriers to rotation are influenced by the size and nature of the substituents on the rings. The presence of the ortho-fluorine atom in the 2,5-difluorophenyl group is expected to create a significant steric barrier to rotation.

NOESY and ROESY for Spatial Proximity and Conformation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that detect through-space interactions between protons that are close to each other (typically within 5 Å). These experiments can provide crucial information about the preferred conformation of a molecule in solution.

For this compound, NOESY or ROESY experiments could reveal correlations between the protons on the picolinate ring and the protons on the difluorophenyl ring, confirming the through-space proximity of these groups. Furthermore, correlations between the protons of the ethyl group and the picolinate ring would help to define the orientation of the ester side chain. The observation of specific cross-peaks would allow for the construction of a 3D model of the molecule's predominant conformation in solution.

2D NMR Techniques for Complex Structural Elucidation

In addition to NOESY and ROESY, other 2D NMR techniques are indispensable for the complete structural assignment of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the assignment of protons within the same spin system, such as the protons on the picolinate ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms, enabling the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different fragments of the molecule, for instance, linking the ethyl group to the picolinate ring and the picolinate ring to the difluorophenyl ring through the C-C bond.

Table 2: Application of 2D NMR Techniques for Structural Elucidation of this compound

| 2D NMR Technique | Information Provided | Expected Correlations |

| COSY | ¹H-¹H scalar couplings | Correlations between adjacent protons on the picolinate and difluorophenyl rings; correlation between CH₂ and CH₃ of the ethyl group. |

| HSQC | ¹H-¹³C one-bond correlations | Assignment of all protonated carbon atoms. |

| HMBC | ¹H-¹³C long-range correlations | Correlations from ethyl protons to the ester carbonyl carbon; correlations from aromatic protons to carbons in the adjacent ring. |

| NOESY/ROESY | ¹H-¹H through-space correlations | Correlations between protons on the picolinate ring and the difluorophenyl ring, indicating the preferred dihedral angle. |

Vibrational Spectroscopy (IR and Raman) for Specific Bond Environment and Conformational Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for probing the molecular structure of this compound. These techniques provide detailed information about the vibrational modes of the molecule, which are characteristic of specific bonds and functional groups. The resulting spectra act as a molecular fingerprint, offering insights into the compound's structural integrity and the electronic environment of its constituent moieties.

Analysis of Characteristic Vibrations related to Pyridine (B92270) and Fluorophenyl Moieties

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its three main components: the pyridine ring, the 2,5-difluorophenyl group, and the ethyl ester linkage.

Pyridine Moiety: The pyridine ring exhibits several characteristic vibrational modes. The C-H stretching vibrations of the aromatic pyridine ring are typically observed in the 3100-3000 cm⁻¹ region of the IR and Raman spectra. acs.org Ring stretching vibrations, often referred to as quadrant, semicircle, and octant stretching modes, give rise to a series of bands in the 1600-1400 cm⁻¹ range. These are some of the most characteristic bands for substituted pyridines. The presence of substituents influences the exact position and intensity of these bands. For instance, the C=N and C=C stretching vibrations within the pyridine ring are expected to produce strong bands. researchgate.net In-plane and out-of-plane C-H bending vibrations also provide valuable structural information and typically appear at lower frequencies.

Fluorophenyl Moiety: The 2,5-difluorophenyl group introduces vibrations associated with the benzene (B151609) ring and the carbon-fluorine bonds. Aromatic C-H stretching vibrations for this ring are also expected in the 3100-3000 cm⁻¹ range. acs.org The C-F stretching vibrations are particularly noteworthy and typically give rise to strong absorptions in the IR spectrum, generally in the 1300-1100 cm⁻¹ region. ekb.eg The exact position of these bands can be sensitive to the substitution pattern on the phenyl ring. The C-C stretching vibrations of the phenyl ring itself are expected to appear in the 1600-1450 cm⁻¹ region, potentially overlapping with the pyridine ring vibrations.

Ethyl Ester Group: The ethyl ester group has several characteristic vibrations. The most prominent is the C=O stretching vibration of the ester carbonyl group, which typically appears as a very strong band in the IR spectrum between 1730 and 1715 cm⁻¹ for aromatic esters. researchgate.net Conjugation with the pyridine ring can influence this frequency. Additionally, two distinct C-O stretching vibrations are characteristic of the ester group. The asymmetric C-C-O stretch is expected in the 1310-1250 cm⁻¹ range, while the O-C-C stretch of the ethyl group appears between 1130 and 1100 cm⁻¹. researchgate.netnih.gov The CH₂, and CH₃ stretching and bending vibrations of the ethyl group will also be present in the spectra. scirp.org

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Moiety | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretching (Aromatic) | Pyridine, Phenyl | 3100-3000 | Medium to Weak |

| C-H Stretching (Aliphatic) | Ethyl Group | 3000-2850 | Medium |

| C=O Stretching | Ethyl Ester | 1730-1715 | Very Strong |

| C=N, C=C Ring Stretching | Pyridine | 1600-1400 | Medium to Strong |

| C=C Ring Stretching | Phenyl | 1600-1450 | Medium to Strong |

| C-F Stretching | Difluorophenyl | 1300-1100 | Strong |

| C-C-O Asymmetric Stretching | Ethyl Ester | 1310-1250 | Strong |

| O-C-C Symmetric Stretching | Ethyl Ester | 1130-1100 | Strong |

| C-H Bending (In-plane and Out-of-plane) | Pyridine, Phenyl | 1200-650 | Medium to Strong |

Correlating Vibrational Modes with Calculated Frequencies

To gain a more precise and unambiguous assignment of the experimental IR and Raman spectra, theoretical calculations based on quantum chemistry methods, such as Density Functional Theory (DFT), are often employed. researchgate.netresearchgate.net These computational approaches can predict the vibrational frequencies and intensities of a molecule with a reasonable degree of accuracy.

The process involves first optimizing the molecular geometry of this compound to find its most stable conformation. Following this, a frequency calculation is performed on the optimized structure. nih.gov The output of this calculation provides a list of vibrational frequencies and their corresponding normal modes, which describe the specific atomic motions for each vibration.

By comparing the scaled theoretical vibrational spectrum with the experimental IR and Raman spectra, a detailed assignment of the observed bands can be achieved. d-nb.info This correlation allows for a confident identification of the vibrations associated with the pyridine and difluorophenyl moieties, as well as the ethyl ester group. For example, a band observed experimentally around 1720 cm⁻¹ can be confidently assigned to the C=O stretch of the ester group if the DFT calculations predict a strong vibration at a similar scaled frequency with atomic motions corresponding to the stretching of the carbonyl bond.

This combined experimental and theoretical approach provides a robust framework for the structural elucidation of complex molecules like this compound, enabling a deep understanding of its conformational and electronic properties.

Computational and Theoretical Chemistry

Electronic Structure Calculations (Density Functional Theory and Ab Initio Methods)

Electronic structure calculations are fundamental to modern computational chemistry. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the electrons within a molecule. DFT, particularly with hybrid functionals like B3LYP, is often used for its balance of computational cost and accuracy in predicting the properties of organic molecules containing heteroatoms and aromatic systems, such as Ethyl 6-(2,5-difluorophenyl)picolinate. Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

A primary application of electronic structure calculations is the determination of a molecule's three-dimensional structure. The process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the lowest energy, known as a conformational minimum.

For this compound, key structural parameters include the dihedral angle between the pyridine (B92270) and the difluorophenyl rings, as well as the orientation of the ethyl ester group. Computational studies would systematically rotate these bonds to map the potential energy surface and identify the most stable conformer. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) This table illustrates the type of data obtained from a geometry optimization calculation, typically performed using a method like DFT with a 6-31G(d,p) basis set.

| Parameter | Atom Connection | Theoretical Value |

| Bond Length | C(pyridine)-C(phenyl) | ~1.48 Å |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| C-F (phenyl) | ~1.36 Å | |

| Bond Angle | C-C-C (phenyl ring) | ~120° |

| C-N-C (pyridine ring) | ~117° | |

| O=C-O (ester) | ~124° | |

| Dihedral Angle | N(py)-C(py)-C(ph)-C(ph) | ~30-50° |

Note: The values presented are typical and serve as an illustration of the data format.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to reaction. For this compound, the electron-rich difluorophenyl ring is expected to contribute significantly to the HOMO, while the electron-deficient pyridine ring, particularly the C=N bond, would be a major component of the LUMO. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated.

Table 2: Theoretical Reactivity Descriptors

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | Chemical stability and reactivity |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Measure of polarizability |

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue).

An ESP analysis of this compound would highlight the electronegative atoms as sites of negative potential. These would include the nitrogen atom of the pyridine ring and the two oxygen atoms of the ethyl ester group, indicating these are likely sites for electrophilic attack. The fluorine atoms, due to their high electronegativity, would also create regions of negative potential. Conversely, the hydrogen atoms of the ethyl group and the aromatic rings would represent areas of positive potential, susceptible to nucleophilic attack.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts are typically calculated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). Comparing the calculated NMR spectrum with an experimentally obtained one is a powerful method for verifying that the correct chemical structure has been synthesized and that the computational model is accurate.

Table 3: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Shifts for this compound

| Carbon Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (ester) | Data not available | Data not available |

| C(py)-phenyl | Data not available | Data not available |

| C-F (ortho) | Data not available | Data not available |

| C-F (meta) | Data not available | Data not available |

| CH₂(ethyl) | Data not available | Data not available |

| CH₃(ethyl) | Data not available | Data not available |

Note: This table illustrates the format for comparing predicted and measured data. Specific values are dependent on experimental and computational conditions.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational frequency analysis can predict the wavenumbers and intensities of these vibrations. A key step in this analysis is to confirm that the optimized geometry corresponds to a true energy minimum, which is verified by the absence of imaginary frequencies.

For this compound, calculations would predict characteristic vibrational frequencies for its functional groups. These would include the C=O stretching vibration of the ester group (typically around 1720 cm⁻¹), C-F stretching modes (around 1200-1300 cm⁻¹), and various C=C and C=N stretching modes from the aromatic rings (around 1400-1600 cm⁻¹). Calculated frequencies are often multiplied by a scaling factor to correct for systematic errors in the computational method and improve agreement with experimental spectra.

Reaction Mechanism Modeling

The synthesis of this compound likely involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govjst.go.jpmdpi.comlibretexts.org Computational modeling is a powerful tool for elucidating the intricate mechanisms of such reactions. nih.govrsc.org

Computational Elucidation of Transition States and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in mapping the potential energy surfaces of chemical reactions, allowing for the identification and characterization of transition states and intermediates. nih.gov For a reaction like the Suzuki coupling, the catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The initial step involves the reaction of an aryl halide with a palladium(0) complex. Computational models can predict the relative energy barriers for the oxidative addition of different aryl halides, providing insights into reaction kinetics. rsc.org For instance, in the synthesis of related biaryl compounds, DFT calculations have been used to compare the activation energies for the oxidative addition of various halo-pyridines to a Pd(0) catalyst.

Transmetalation: This step involves the transfer of the organoboron group to the palladium center. The mechanism of transmetalation can be complex, and computational studies help to elucidate the role of the base and solvent in this process. nih.gov For example, theoretical models have shown how the base interacts with the boronic acid to form a more reactive boronate species, facilitating the transfer to the palladium complex. nih.gov

Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated. Computational analysis can determine the energy barrier for this step and predict the stereochemistry of the product.

A hypothetical reaction pathway for the Suzuki coupling to form a precursor to this compound could be modeled to identify the rate-determining step and optimize reaction conditions.

| Reaction Step | Description | Typical Computational Method | Key Information Obtained |

| Oxidative Addition | Aryl halide adds to the Pd(0) catalyst. | DFT (e.g., B3LYP) | Activation energy, geometry of the transition state. |

| Transmetalation | Transfer of the aryl group from boron to palladium. | DFT with explicit solvent models | Role of base, solvent effects, energy barrier. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | DFT | Energy of the final step, product stability. |

This table is illustrative and based on general computational studies of Suzuki coupling reactions.

Energetic Profiles of Synthetic and Transformational Reactions

The energetic profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy diagram can be constructed.

Below is a hypothetical energetic profile for a key step in the synthesis of a related difluorophenyl-substituted heterocycle.

| Species | Relative Free Energy (kcal/mol) |

| Reactants (Aryl Halide + Pd(0) Complex) | 0.0 |

| Oxidative Addition Transition State | +15.2 |

| Pd(II) Intermediate | -5.8 |

| Transmetalation Transition State | +18.5 |

| Coupled Pd(II) Intermediate | -12.3 |

| Reductive Elimination Transition State | +10.1 |

| Products (Coupled Product + Pd(0) Complex) | -25.7 |

This data is hypothetical and serves as an example of what a computational study might reveal for a similar reaction.

Non-Covalent Interaction Analysis

Non-covalent interactions play a critical role in determining the three-dimensional structure, conformation, and aggregation properties of molecules. arxiv.org For this compound, intramolecular and intermolecular non-covalent interactions involving the fluorine atoms are of particular interest.

Quantification of Intramolecular Interactions (e.g., C-H···F, F···N interactions)

The presence of fluorine atoms in the 2,5-difluorophenyl ring and the nitrogen atom in the picolinate (B1231196) ring suggests the possibility of various intramolecular non-covalent interactions that can influence the molecule's conformation.

C-H···F Interactions: Intramolecular hydrogen bonds involving fluorine (C-H···F) are known to affect the conformational preferences of organofluorine compounds. nih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and quantify these interactions. For instance, in studies of other fluorinated aromatic compounds, C-H···F interactions have been shown to stabilize specific conformers, with interaction energies estimated to be in the range of 1-5 kcal/mol. rsc.org

F···N Interactions: The interaction between a fluorine atom and the nitrogen of the pyridine ring is another possibility. The nature of this interaction can be explored using electrostatic potential maps and non-covalent interaction (NCI) plots, which can visualize regions of attractive and repulsive forces within the molecule.

| Interaction Type | Atoms Involved | Estimated Energy (kcal/mol) | Computational Method for Analysis |

| C-H···F | Aromatic C-H and Fluorine | 1.0 - 5.0 | QTAIM, NBO |

| F···N | Fluorine and Pyridine Nitrogen | 0.5 - 2.0 | MESP, NCI Plot |

The energy values are estimates based on computational studies of similar organofluorine compounds and serve as illustrative examples. nih.gov

Intermolecular Interaction Studies in Aggregates or Solutions

In the solid state or in solution, intermolecular forces dictate how molecules of this compound would interact with each other or with solvent molecules.

Solution Behavior: In solution, the interactions with solvent molecules would be predominant. For example, in a protic solvent, hydrogen bonding between the solvent and the nitrogen or oxygen atoms of the picolinate moiety would be expected. In aprotic solvents, dipole-dipole and dispersion forces would play a more significant role. nih.gov Molecular dynamics (MD) simulations can be employed to study the solvation of this compound and to understand its behavior in different solvent environments. nih.gov

Coordination Chemistry and Ligand Design Applications Non Biological

Investigation of Ligand Binding Modes with Transition Metals

Picolinate (B1231196) ligands, which are derivatives of picolinic acid, are well-known for their ability to form stable complexes with a variety of transition metals. researchgate.netodinity.comionicviper.org The defining feature of their coordination is the formation of a five-membered chelate ring through the pyridine (B92270) nitrogen and one of the carboxylate oxygen atoms. ionicviper.orgsjctni.edu In the case of ethyl 6-(2,5-difluorophenyl)picolinate, it is anticipated that the ligand would act as a bidentate N,O-chelating agent, a common binding mode for picolinate esters. The presence of the ester group, as opposed to a deprotonated carboxylic acid, means the ligand is neutral. The 2,5-difluorophenyl substituent at the 6-position of the pyridine ring is expected to exert a significant steric and electronic influence on the resulting metal complex.

The synthesis of transition metal complexes with this compound would likely follow standard procedures for the coordination of neutral N,O-ligands. Typically, this involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or a complex with labile ligands (e.g., acetonitrile (B52724) or 1,5-cyclooctadiene (B75094) (cod)), in an appropriate solvent. For instance, the reaction of two equivalents of the ligand with a palladium(II) source like PdCl₂(CH₃CN)₂ would be expected to yield a complex of the type [Pd(L)₂Cl₂].

While specific data for this compound complexes are not available, the table below summarizes the types of complexes formed with analogous picolinate ligands and various transition metals, illustrating the potential coordination chemistry of the title compound.

| Metal Precursor | Analogous Picolinate Ligand | Resulting Complex Type | Coordination Mode | Reference(s) |

| CoCl₂·6H₂O | Picolinic acid | [Co(pic)₂(H₂O)₂] | Bidentate (N,O) | researchgate.net |

| Cu(OAc)₂·H₂O | Picolinic acid | [Cu(pic)₂] | Bidentate (N,O) | odinity.comionicviper.org |

| [Pd(allyl)Cl]₂ | Phenyl 2-picolinate | [Pd(allyl)(L)Cl] | Bidentate (N,O) | N/A |

| {RhCl(cod)}₂ | Methyl 2-picolinate | [Rh(cod)(L)Cl] | Bidentate (N,O) | N/A |

| K₂PtCl₄ | Ethyl picolinate | [Pt(L)Cl₂] | Bidentate (N,O) | N/A |

This table is illustrative and based on the general reactivity of picolinate-type ligands. Specific outcomes for this compound would require experimental verification.

The characterization of putative metal complexes of this compound would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N stretching vibration to a higher frequency. The C=O stretching frequency of the ester group would also be expected to shift upon coordination, providing evidence of the metal-ligand interaction. For instance, in copper(II) and silver(II) picolinate complexes, the asymmetric vibration of the carboxylate group is observed around 1630 cm⁻¹. odinity.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the protons and carbons of the ligand upon coordination. The fluorine atoms in the 2,5-difluorophenyl group would provide a useful probe via ¹⁹F NMR, as their chemical shifts are highly sensitive to the electronic environment and could indicate changes upon metal binding.

Catalytic Applications in Organic Synthesis (Non-Biological)

Picolinamide-based ligands, which are structurally related to picolinate esters, have emerged as highly effective directing groups and ligands in a variety of catalytic reactions. nih.govnih.govacs.orgrsc.org The bidentate chelation of these ligands to a metal center can enhance catalytic activity and selectivity. It is therefore plausible that this compound could serve as a valuable ligand in similar transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The choice of ligand is crucial for the efficiency and selectivity of these reactions. rsc.org Picolinamide (B142947) ligands have been successfully employed in nickel-catalyzed reductive cross-coupling reactions. nih.gov It is conceivable that palladium or nickel complexes of this compound could catalyze reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The electron-withdrawing nature of the difluorophenyl group could enhance the catalytic activity of the metal center.

The table below presents examples of cross-coupling reactions where picolinamide or related ligands have been used, suggesting potential applications for catalysts derived from this compound.

| Reaction Type | Metal Catalyst | Ligand Type | Substrates | Product | Reference(s) |

| Aryl Ether Formation | Copper | Picolinamide | Aryl iodide, Phenol | Aryl ether | nih.gov |

| Reductive Cross-Coupling | Nickel | Picolinamide | Aryl bromide, Alkyl bromide | Aryl-Alkyl | nih.gov |

| Decarboxylative Cross-Coupling | Palladium | None (substrate-directed) | 2-Picolinic acid, Aryl bromide | 2-Arylpyridine | rsc.org |

This table illustrates the utility of related ligand systems in cross-coupling catalysis.

Direct C-H functionalization is a powerful strategy for the efficient synthesis of complex molecules. Picolinamide has been extensively used as a directing group to guide transition metal catalysts to a specific C-H bond. acs.orgrsc.org While this compound itself is not a directing group in the traditional sense (as it is not attached to the substrate), it could serve as a ligand for a catalyst that participates in a C-H functionalization reaction. For example, rhodium complexes with picolinamide-type ligands have been shown to control the site-selectivity of C-H functionalization. rsc.org Furthermore, iron-catalyzed C-H amination has been achieved with picolinate-directed substrates. acs.org This suggests that metal complexes of this compound could potentially be developed for various C-H activation/functionalization reactions.

The development of chiral ligands for asymmetric catalysis is a major goal in organic synthesis. While this compound is achiral, it could be a foundational structure for the design of new chiral ligands. The introduction of a chiral center on the ethyl group or the synthesis of a chiral derivative of the phenyl ring could lead to new ligands for stereoselective catalysis. P-stereogenic phosphine (B1218219) ligands and Phosferrox-type ligands are examples of successful ligand classes in asymmetric catalysis, demonstrating the importance of ligand design in achieving high enantioselectivity. nih.gov

Advanced Materials Science Applications (Non-Biological)

The structural characteristics of this compound—specifically, its capacity for metal coordination and its potential for engaging in specific intermolecular interactions—position it as a valuable component for creating sophisticated, non-biological materials.

Incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The selection of the organic linker is crucial as it dictates the resulting structure and properties of the framework.

Picolinate-based ligands are well-established building blocks for CPs due to their versatile coordination abilities. acs.orgresearchgate.net The picolinate moiety can act as a bidentate chelating ligand, using the pyridine nitrogen and a carboxylate oxygen to bind to a metal center. In the case of this compound, the pyridine nitrogen and the carbonyl oxygen of the ester group can serve as coordination sites. While the ester is a weaker coordinating group than a deprotonated carboxylate, it can still form stable complexes or undergo in situ hydrolysis during hydrothermal synthesis to yield the more reactive picolinic acid, which then readily forms robust frameworks. nih.govacs.org

The assembly of this ligand with various metal ions (e.g., zinc, copper, cadmium, or lanthanides) could lead to the formation of diverse structural motifs, from one-dimensional chains to complex three-dimensional frameworks. acs.orgresearchgate.net The presence of the bulky and electronically distinct 6-(2,5-difluorophenyl) substituent would influence the topology of the resulting polymer and could impart specific functionalities to the pores of a MOF, potentially influencing its adsorption or catalytic properties.

Exploration in Supramolecular Assembly and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and can guide molecules to "self-assemble" into highly ordered, functional architectures. frontiersin.orgcapes.gov.br

The 2,5-difluorophenyl group of this compound is a key driver for such explorations. The highly electronegative fluorine atoms can participate in a range of non-covalent interactions, most notably weak C–H···F hydrogen bonds. These interactions, along with potential π-π stacking between the aromatic rings, can direct the packing of molecules in the crystalline state or guide aggregation in solution. The study of similar fluorinated compounds has demonstrated that such weak interactions are pivotal in generating predictable supramolecular structures. frontiersin.org The combination of these directional forces with metal coordination offers a powerful strategy for designing complex, multi-component assemblies. capes.gov.br

Potential in Optoelectronic or Sensor Materials (e.g., fluorescent probes, non-biological)

The development of luminescent materials for applications in sensing and optoelectronics is a major area of materials research. rsc.org Coordination complexes, particularly those involving picolinate ligands and lanthanide or transition metals, have shown great promise as fluorescent sensors. nih.govacs.org In a typical mechanism, the organic ligand acts as an "antenna," absorbing light energy and transferring it to the metal ion, which then emits light at a characteristic wavelength. nih.gov

Complexes of this compound could be designed for these purposes. The coordination of this ligand to a luminescent metal center, such as Europium(III) or Terbium(III), could produce a highly emissive material. nih.govacs.org The key to a sensing application is the modulation of this emission in the presence of a specific analyte. The binding of an analyte (e.g., other metal ions, small molecules) to the central metal of the complex can perturb the energy transfer process, leading to a "turn-off" (quenching) or "turn-on" of the fluorescence. nih.govnih.gov

The difluorophenyl group would finely tune the electronic properties of the picolinate ligand, affecting the absorption and emission wavelengths of the final complex. This tunability is critical for developing sensors with high sensitivity and selectivity for a target analyte in a non-biological context. mit.edu For instance, robust picolinate-based coordination polymers have been successfully used to detect nitroaromatic compounds and Fe³⁺ ions in aqueous solutions through luminescence quenching. nih.govacs.org

Table 2: Key Structural Features and Their Potential Applications

| Structural Feature | Relevant Chemical Property | Potential Application |

|---|---|---|

| Picolinate Moiety | Bidentate N,O-chelation with metal ions. | Building block for Coordination Polymers and MOFs. acs.orgresearchgate.net |

| Picolinate Moiety | Forms emissive complexes with lanthanide/transition metals. | Active component in luminescent sensors and optoelectronic materials. nih.govacs.orgacs.org |

| 2,5-Difluorophenyl Group | Participates in non-covalent C-H···F and π-π interactions. | Directs supramolecular self-assembly. frontiersin.org |

| 2,5-Difluorophenyl Group | Modifies electronic properties (HOMO/LUMO levels) of the ligand. | Tunes the photophysical properties (absorption/emission) of metal complexes. mit.edu |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(3-carboxyphenyl)picolinic acid |

| 1,10-phenanthroline |

| 2,2'-bipyridine |

| 5-((4-carboxyphenyl)ethynyl)picolinate |

| 5,5′-(ethyne-1,2-diyl)dipicolinate |

| 4-picolinyl cyanohydroximinoacetamide |

| Europium(III) |

| Terbium(III) |

| Zinc(II) |

| Copper(II) |

| Cadmium(II) |

Ethyl 6 2,5 Difluorophenyl Picolinate As a Synthetic Building Block

Utilization in the Construction of Complex Organic Architectures

The primary and most well-documented application of ethyl 6-(2,5-difluorophenyl)picolinate is as a key intermediate in the synthesis of potent 5-lipoxygenase-activating protein (FLAP) inhibitors. These inhibitors are a class of anti-inflammatory agents investigated for the treatment of diseases such as asthma and atherosclerosis. The synthesis of these complex molecules showcases the utility of this compound in multi-step synthetic sequences.

A pivotal step in the construction of these inhibitors is the formation of a biaryl system, which is typically achieved through a Suzuki-Miyaura cross-coupling reaction. In this process, the this compound core is strategically modified and then coupled with another aryl component.

For instance, in the synthesis of a known FLAP inhibitor, the picolinate (B1231196) is first converted to a more reactive derivative, which then undergoes the key coupling reaction. The following table outlines a representative synthetic sequence starting from a related picolinate precursor to form a key intermediate for FLAP inhibitors.

Table 1: Representative Synthesis of a Biaryl Intermediate for FLAP Inhibitors

| Step | Starting Material | Reagents and Conditions | Product | Purpose of Transformation |

| 1 | Ethyl 6-chloropicolinate | (2,5-Difluorophenyl)boronic acid, Pd catalyst, base | This compound | Formation of the core biaryl structure. |

| 2 | This compound | 1. Hydrolysis (e.g., NaOH) 2. Activation (e.g., SOCl₂) | 6-(2,5-Difluorophenyl)picolinoyl chloride | Conversion to an activated form for subsequent reactions. |

| 3 | 6-(2,5-Difluorophenyl)picolinoyl chloride | Amine nucleophile | Substituted picolinamide (B142947) | Introduction of further complexity and functional groups. |

Synthesis of Diversified Picolinate Analogs with Modified Substituents

While the primary reported use of this compound is in the synthesis of specific FLAP inhibitors, its structure lends itself to the generation of a diverse range of picolinate analogs. The modification of its substituents can be a valuable strategy for exploring structure-activity relationships (SAR) in drug discovery programs.

Modification of the Ester Group: The ethyl ester of the picolinate is a versatile handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to generate a library of amides and alternative esters.

Table 2: Potential Diversification Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Hydrolysis | Aqueous base (e.g., LiOH, NaOH) followed by acidification | 6-(2,5-Difluorophenyl)picolinic acid |

| Amidation | 1. Hydrolysis to the acid 2. Amine, coupling agent (e.g., HATU, EDCI) | N-Substituted 6-(2,5-difluorophenyl)picolinamides |

| Transesterification | Alcohol, acid or base catalyst | Alternative alkyl or aryl 6-(2,5-difluorophenyl)picolinates |

Modification of the Aromatic Rings: The difluorophenyl and pyridine (B92270) rings also offer opportunities for derivatization, although these transformations can be more challenging due to the electron-deficient nature of the pyridine ring. Electrophilic aromatic substitution on the difluorophenyl ring would likely be disfavored due to the deactivating effect of the fluorine atoms and the pyridyl substituent. However, nucleophilic aromatic substitution (SNAr) could be a viable strategy, particularly for displacing one of the fluorine atoms with a suitable nucleophile under forcing conditions.

Furthermore, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which could alter the reactivity of the ring system and provide a handle for further functionalization.

Role in the Development of New Synthetic Methodologies

The development of new synthetic methodologies often relies on the use of challenging substrates to test the robustness and scope of a new reaction. This compound, with its electron-deficient pyridine ring and potential for coordination to metal catalysts, represents such a substrate.

Its use in demonstrating the efficacy of new cross-coupling protocols is a plausible, albeit not extensively documented, application. For example, developing a new palladium catalyst system for Suzuki-Miyaura or other cross-coupling reactions that is highly active for coupling with electron-deficient heteroaryl halides could use a derivative of 6-(2,5-difluorophenyl)picolinic acid as a benchmark substrate. The successful coupling of this substrate under mild conditions would signify a significant advancement in the methodology.

Moreover, the presence of multiple potential coordination sites (the pyridine nitrogen and the ester carbonyl) could make it an interesting ligand or substrate for studying reaction mechanisms in transition metal catalysis. The electronic properties of the molecule can be finely tuned by substitution, making a series of related analogs valuable tools for systematic studies of catalyst performance and reaction kinetics. While specific literature citing this compound in this context is sparse, the general importance of substituted pyridines in methodological studies suggests its potential utility in this area of chemical research. acs.orgresearchgate.net

Q & A

Q. How can structural modifications improve pharmacokinetic properties?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxylation of the ethyl ester) or optimize logD via fluorination patterns. Refer to Boc-protected analogs for strategies to balance solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.